molecular formula C10H6FN3S B15202669 3-Amino-3-(1,3-Benzothiazol-2-yl-2-Fluoroacrylonitrile

3-Amino-3-(1,3-Benzothiazol-2-yl-2-Fluoroacrylonitrile

Katalognummer: B15202669
Molekulargewicht: 219.24 g/mol
InChI-Schlüssel: YTHSHJNAUOGTBG-RMKNXTFCSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Amino-3-(1,3-Benzothiazol-2-yl-2-Fluoroacrylonitrile) is a heterocyclic compound that features a benzothiazole ring fused with an acrylonitrile moiety. This compound is of significant interest due to its potential applications in medicinal chemistry and material science. The presence of the benzothiazole ring imparts unique electronic properties, making it a valuable scaffold for the development of various bioactive molecules.

Vorbereitungsmethoden

The synthesis of 3-Amino-3-(1,3-Benzothiazol-2-yl-2-Fluoroacrylonitrile) typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 2-aminobenzothiazole and 2-fluoroacrylonitrile.

    Reaction Conditions: The reaction is carried out under basic conditions, often using a base such as sodium hydride or potassium carbonate. The reaction mixture is heated to facilitate the nucleophilic substitution reaction.

    Purification: The crude product is purified using column chromatography or recrystallization to obtain the desired compound in high purity.

Industrial production methods may involve optimization of reaction conditions to improve yield and scalability. Techniques such as microwave-assisted synthesis and continuous flow reactors can be employed to enhance the efficiency of the synthesis process .

Analyse Chemischer Reaktionen

3-Amino-3-(1,3-Benzothiazol-2-yl-2-Fluoroacrylonitrile) undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents such as dichloromethane, ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include various substituted benzothiazole derivatives and fused heterocycles.

Wissenschaftliche Forschungsanwendungen

3-Amino-3-(1,3-Benzothiazol-2-yl-2-Fluoroacrylonitrile) has several scientific research applications:

Wirkmechanismus

The mechanism of action of 3-Amino-3-(1,3-Benzothiazol-2-yl-2-Fluoroacrylonitrile) involves its interaction with specific molecular targets. The benzothiazole ring can interact with various enzymes and receptors, leading to inhibition or activation of biological pathways. For example, the compound may inhibit the activity of certain kinases or proteases, thereby modulating cellular signaling pathways. The fluoroacrylonitrile moiety can enhance the binding affinity of the compound to its targets, contributing to its biological activity .

Vergleich Mit ähnlichen Verbindungen

Similar compounds to 3-Amino-3-(1,3-Benzothiazol-2-yl-2-Fluoroacrylonitrile) include:

    2-Aminobenzothiazole: A precursor in the synthesis of various benzothiazole derivatives with diverse biological activities.

    3-(1,3-Benzothiazol-2-yl)-2-phenylquinazolin-4(3H)-one: A compound with potent antibacterial properties.

    N-(1,3-Benzothiazol-2-yl)-2-(pyridine-3-yl)formohydrazidoacetamide: A derivative with significant anti-tubercular activity

The uniqueness of this compound) lies in its combination of the benzothiazole ring with the fluoroacrylonitrile moiety, which imparts distinct electronic and biological properties, making it a versatile compound for various applications.

Eigenschaften

Molekularformel

C10H6FN3S

Molekulargewicht

219.24 g/mol

IUPAC-Name

(E)-3-amino-3-(1,3-benzothiazol-2-yl)-2-fluoroprop-2-enenitrile

InChI

InChI=1S/C10H6FN3S/c11-6(5-12)9(13)10-14-7-3-1-2-4-8(7)15-10/h1-4H,13H2/b9-6+

InChI-Schlüssel

YTHSHJNAUOGTBG-RMKNXTFCSA-N

Isomerische SMILES

C1=CC=C2C(=C1)N=C(S2)/C(=C(/C#N)\F)/N

Kanonische SMILES

C1=CC=C2C(=C1)N=C(S2)C(=C(C#N)F)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.